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Compound of Interest

Compound Name: SR3335

Cat. No.: B1682619 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of SR3335 with other molecules used to

modulate Retinoic Acid Receptor-Related Orphan Receptor Alpha (RORα). The data presented

here, supported by detailed experimental protocols, is intended to assist researchers in

validating the selectivity of SR3335 for their studies.

Executive Summary
SR3335 is a synthetic ligand identified as a selective inverse agonist of RORα.[1][2][3]

Experimental data demonstrates its high selectivity for RORα over other ROR isoforms (RORβ

and RORγ) and a broad panel of other nuclear receptors. This selectivity profile makes SR3335
a valuable chemical tool for elucidating the physiological and pathological roles of RORα. In

contrast, other widely used ROR modulators, such as T0901317 and SR1078, exhibit activity

across multiple ROR isoforms, highlighting the superior selectivity of SR3335 for RORα-

specific investigations.

Comparative Selectivity and Potency
The following table summarizes the binding affinity (Ki) and functional activity (IC50/EC50) of

SR3335 and alternative compounds against RORα and other relevant nuclear receptors.
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Compound Target Action Ki (nM)
IC50/EC50
(nM)

Selectivity
Notes

SR3335 RORα
Inverse

Agonist
220[1][2][4]

480 (IC50)[1]

[2][4]

Highly

selective for

RORα. Does

not compete

well for

binding to

RORγ and

shows no

activity on

RORβ.[1][2]

Also inactive

against a

panel of other

human

nuclear

receptors.[2]

RORβ - Not Active Not Active

RORγ - Poor binding No effect

T0901317 RORα
Inverse

Agonist
132[5][6][7] -

Dual RORα/γ

inverse

agonist. Also

a potent LXR

agonist.[5][6]

[8]

RORγ
Inverse

Agonist
51[5][6][7] -

LXRα Agonist - 20 (EC50)[6]

SR1078 RORα Agonist - - Dual RORα/γ

agonist.[6][8]

[9] Does not

exhibit affinity

for FXR,
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LXRα, and

LXRβ.

RORγ Agonist - -

Experimental Protocols
Detailed methodologies for key experiments used to validate the selectivity of SR3335 are

provided below.

Radioligand Binding Assay
This assay directly measures the ability of a test compound to compete with a radiolabeled

ligand for binding to the ligand-binding domain (LBD) of a nuclear receptor.

Objective: To determine the binding affinity (Ki) of SR3335 for RORα.

Materials:

Purified RORα LBD

Radiolabeled ligand (e.g., [3H]25-hydroxycholesterol)

Unlabeled SR3335

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4)

96-well filter plates

Scintillation fluid

Microplate scintillation counter

Protocol:

Prepare a dilution series of unlabeled SR3335 in assay buffer.

In a 96-well plate, combine the purified RORα LBD, a fixed concentration of the radiolabeled

ligand, and varying concentrations of unlabeled SR3335.
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Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach

binding equilibrium (e.g., 60 minutes).

Terminate the binding reaction by rapid filtration through the 96-well filter plates to separate

bound from free radioligand.

Wash the filters with ice-cold wash buffer to remove non-specific binding.

Dry the filters and add scintillation fluid to each well.

Quantify the amount of bound radioligand by measuring radioactivity using a microplate

scintillation counter.

The Ki value is calculated from the IC50 value (the concentration of SR3335 that displaces

50% of the radiolabeled ligand) using the Cheng-Prusoff equation.

Co-transfection Luciferase Reporter Assay
This cell-based assay measures the functional activity of a compound by quantifying its effect

on the transcriptional activity of a nuclear receptor.

Objective: To determine the functional potency (IC50) of SR3335 as a RORα inverse agonist.

Materials:

HEK293T cells (or other suitable cell line)

Expression plasmid for a Gal4 DNA-binding domain (DBD) fused to the RORα LBD (Gal4-

RORα-LBD)

Luciferase reporter plasmid containing Gal4 upstream activating sequences (UAS)

Transfection reagent (e.g., Lipofectamine)

Cell culture medium

SR3335

Luciferase assay reagent
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Luminometer

Protocol:

Seed HEK293T cells in a 96-well plate.

Co-transfect the cells with the Gal4-RORα-LBD expression plasmid and the UAS-luciferase

reporter plasmid using a suitable transfection reagent.

After an incubation period (e.g., 24 hours) to allow for plasmid expression, treat the cells with

a dilution series of SR3335.

Incubate the cells with the compound for a specified duration (e.g., 20-24 hours).

Lyse the cells and add the luciferase assay reagent to the cell lysate.

Measure the luciferase activity (luminescence) using a luminometer.

The IC50 value, representing the concentration of SR3335 that causes 50% inhibition of the

constitutive RORα transcriptional activity, is determined by plotting the luciferase activity

against the log of the compound concentration.

Visualized Data and Pathways
Experimental Workflow for Selectivity Validation
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Caption: Workflow for validating compound selectivity.

RORα Signaling Pathway
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Caption: Simplified RORα signaling pathway.
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Caption: Selectivity comparison of ROR modulators.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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